3-Chloro-5-methylpyridine CAS number 19230-55-8 properties
3-Chloro-5-methylpyridine CAS number 19230-55-8 properties
An In-Depth Technical Guide to 3-Chloro-5-methylpyridine (CAS 19230-55-8): Properties, Synthesis, and Applications
Introduction
3-Chloro-5-methylpyridine, registered under CAS number 19230-55-8, is a halogenated aromatic heterocycle of significant interest to the chemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a pyridine core substituted with both an electron-withdrawing chlorine atom and an electron-donating methyl group, imparts a balance of stability and controlled reactivity.[1][2] This makes it a highly valuable and versatile intermediate, or building block, for the synthesis of more complex molecules.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the physicochemical properties, reactivity, synthetic utility, and safety considerations of 3-Chloro-5-methylpyridine. By explaining the causality behind its chemical behavior and providing practical insights, this document aims to empower scientists to effectively leverage this compound in their research and development endeavors, from laboratory-scale synthesis to the creation of novel therapeutic agents and advanced materials.[1]
Section 1: Core Chemical and Physical Properties
The fundamental properties of a chemical intermediate are paramount as they dictate its handling, reaction conditions, and potential applications. 3-Chloro-5-methylpyridine is a light yellow to brown liquid under standard conditions, a physical state that offers advantages in handling and dosing for liquid-phase reactions.[1]
Chemical Structure
The structure of 3-Chloro-5-methylpyridine is defined by a pyridine ring with a chlorine atom at the 3-position and a methyl group at the 5-position. The IUPAC name is 3-chloro-5-methylpyridine, and it is also known by the synonym 5-chloro-3-picoline.[3][4][5]
Caption: Chemical structure of 3-Chloro-5-methylpyridine.
Physicochemical Data Summary
The following table summarizes the key identifiers and physicochemical properties of 3-Chloro-5-methylpyridine. These values are critical for experimental design, safety assessments, and regulatory compliance.
| Property | Value | Reference(s) |
| CAS Number | 19230-55-8 | [1][3][6] |
| Molecular Formula | C₆H₆ClN | [1][3] |
| Molecular Weight | 127.57 g/mol | [1][3] |
| Appearance | Light yellow to brown liquid | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Predicted Boiling Point | 176.7 ± 20.0 °C | [6] |
| Predicted Density | 1.150 ± 0.06 g/cm³ | [6] |
| SMILES | CC1=CC(Cl)=CN=C1 | [4] |
| InChIKey | MOFLUZIBHAWPFV-UHFFFAOYSA-N | [3][4] |
Section 2: Reactivity and Synthetic Utility
The synthetic value of 3-Chloro-5-methylpyridine stems from the distinct reactive centers on its scaffold. The pyridine ring is aromatic and thus inherently stable, yet the nitrogen atom and the chlorine substituent create an electron-deficient system that influences its reactivity.[2]
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The Chlorine Atom: As a halogen, the chlorine at the 3-position is a key functional handle. It is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, serves as an ideal site for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2][7] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
-
The Pyridine Ring: The nitrogen atom in the ring can act as a base or a ligand. The aromatic protons can undergo electrophilic substitution, although the electron-deficient nature of the ring makes these reactions less favorable than in benzene.
-
The Methyl Group: The methyl group at the 5-position can be a site for free-radical halogenation or oxidation to a carboxylic acid under harsh conditions, providing further avenues for functionalization.
Caption: Key cross-coupling reactions utilizing 3-Chloro-5-methylpyridine.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative, lab-scale Suzuki-Miyaura reaction to demonstrate the utility of 3-Chloro-5-methylpyridine as a coupling partner. The causality for reagent choice is rooted in established palladium catalysis mechanisms.
Objective: To synthesize 3-phenyl-5-methylpyridine.
Methodology:
-
Inert Atmosphere Preparation: Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the entire system with dry nitrogen for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add 3-Chloro-5-methylpyridine (1.28 g, 10 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30 mmol, 3.0 equiv). The excess boronic acid ensures complete consumption of the limiting reagent, and the base is essential for the transmetalation step in the catalytic cycle.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol, 2 mol%). This pre-catalyst is chosen for its reliability and effectiveness in a wide range of Suzuki couplings.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (20 mL) and Water (5 mL). The aqueous-organic mixture is necessary to dissolve both the organic reactants and the inorganic base. Degassing (e.g., by sparging with nitrogen) removes dissolved oxygen which can degrade the catalyst.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each). The extractions maximize product recovery.
-
Purification: Combine the organic layers, wash with brine (50 mL) to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methylpyridine.
Section 3: Applications in Research and Development
3-Chloro-5-methylpyridine is not an end-product but a crucial starting material for creating high-value molecules across several sectors.[1]
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Pharmaceutical Development: This compound is a foundational element in medicinal chemistry.[1] Its structure is incorporated into scaffolds designed to create therapeutic agents, with applications reported in the development of drugs targeting neurological disorders and infections.[1] The pyridine motif is a common feature in many FDA-approved drugs, and the specific substitution pattern of 3-Chloro-5-methylpyridine allows for the synthesis of analogs with potential anti-tumor and anti-infective properties.[2][8]
-
Agrochemicals: In the agrochemical industry, it serves as an intermediate for synthesizing modern pesticides and herbicides.[1] The strategic design of molecules derived from this intermediate can lead to products with high efficacy against specific pests or weeds while maintaining low toxicity to non-target organisms, contributing to improved crop protection.[1][2]
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Material Science: The compound's reactivity makes it suitable as a building block for specialized polymers and resins.[1] Incorporation of the pyridyl moiety can introduce desirable properties such as thermal stability, altered polarity, or metal-coordinating capabilities into the final material.
Caption: From intermediate to high-value application sectors.
Section 4: Analytical Characterization (Predicted)
While specific, authenticated spectra for this compound are not publicly available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds, such as other substituted pyridines.[9][10][11] This predictive analysis is a cornerstone of structural elucidation in organic chemistry.[12]
| Technique | Expected Signature |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3-8.5 ppm: Two distinct signals, likely doublets or singlets with fine splitting, corresponding to the two protons adjacent to the nitrogen (H2, H6). δ ~7.5-7.7 ppm: One signal, likely a singlet or finely split triplet, for the proton at the 4-position. δ ~2.3-2.5 ppm: A sharp singlet, integrating to 3H, for the methyl (CH₃) protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-155 ppm: Two peaks for the carbons adjacent to the nitrogen (C2, C6). δ ~130-140 ppm: Two peaks for the substituted carbons (C3-Cl, C5-CH₃). δ ~120-125 ppm: One peak for the C4 carbon. δ ~18-22 ppm: One peak for the methyl (CH₃) carbon. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 127. Isotope Peak (M+2)⁺: A significant peak at m/z = 129, with approximately one-third the intensity of the M⁺ peak, characteristic of the ³⁷Cl isotope. Fragmentation: Loss of Cl (M-35), loss of HCN (M-27), and cleavage of the methyl group (M-15). |
| IR Spectroscopy (liquid film) | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching (from the methyl group). ~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. ~1000-1100 cm⁻¹: C-Cl stretching vibration. |
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with 3-Chloro-5-methylpyridine due to its hazardous properties.[3][13] It is classified as harmful and an irritant.[3]
GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H302 | Harmful if swallowed | [3][13] |
| H312 | Harmful in contact with skin | [3] |
| H332 | Harmful if inhaled | [3][13] |
| H315 | Causes skin irritation | [3][13] |
| H319 | Causes serious eye irritation | [3][13] |
| H335 | May cause respiratory irritation | [13] |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid all personal contact, including inhalation of vapors.[16] Do not eat, drink, or smoke in the laboratory.[13] Keep the container tightly sealed when not in use. Avoid physical damage to containers.[16]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[17]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] The recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and acids, as well as sources of heat and ignition.[15][17]
Conclusion
3-Chloro-5-methylpyridine (CAS 19230-55-8) is a pivotal chemical intermediate whose value is defined by its structural versatility. The strategic placement of its chloro and methyl substituents on a stable pyridine core provides chemists with a reliable platform for constructing complex molecular targets. Its demonstrated utility in the synthesis of pharmaceutical, agrochemical, and material science precursors underscores its importance in modern chemical R&D. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its responsible and innovative application.
References
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